2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1158631-54-9
VCID: VC2800926
InChI: InChI=1S/C5H10N4.2ClH/c1-9-4-7-8-5(9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H
SMILES: CN1C=NN=C1CCN.Cl.Cl
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08 g/mol

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

CAS No.: 1158631-54-9

Cat. No.: VC2800926

Molecular Formula: C5H12Cl2N4

Molecular Weight: 199.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride - 1158631-54-9

Specification

CAS No. 1158631-54-9
Molecular Formula C5H12Cl2N4
Molecular Weight 199.08 g/mol
IUPAC Name 2-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C5H10N4.2ClH/c1-9-4-7-8-5(9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H
Standard InChI Key CCTZRWQGXVCGSH-UHFFFAOYSA-N
SMILES CN1C=NN=C1CCN.Cl.Cl
Canonical SMILES CN1C=NN=C1CCN.Cl.Cl

Introduction

Chemical Identity and Structure

Molecular Structure

The parent compound, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, consists of a 4-methyl-4H-1,2,4-triazole ring with an ethylamine chain at the 3-position . The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which contributes to the compound's chemical reactivity and potential biological activity. In the dihydrochloride salt form, the compound would contain two chloride counter-ions, likely associated with the protonated nitrogen atoms - one on the primary amine group and potentially one on a triazole nitrogen.

The spatial arrangement of atoms in this molecule creates a unique chemical entity with specific binding properties. The triazole core provides rigidity to the structure, while the ethylamine chain introduces flexibility that may be important for its interactions with biological targets. The methyl group at the 4-position of the triazole ring influences the electron distribution within the heterocycle and potentially affects its reactivity and biological properties.

Molecular Properties

The following properties have been documented for the parent compound and can be used to estimate properties of the dihydrochloride salt:

PropertyValueSource
Molecular Formula (free base)C5H10N4
Molecular Weight (free base)126.16 g/mol
Estimated Formula (dihydrochloride)C5H10N4·2HCl-
Estimated Molecular Weight (dihydrochloride)~199.08 g/mol-

Physical and Chemical Properties

Chemical Properties

Based on its structure, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride would exhibit reactivity patterns characteristic of both triazoles and amines. The triazole ring contributes aromatic character to the molecule, with delocalized electrons across the ring system. This aromatic nature confers stability to the structure and influences its chemical behavior.

The nitrogen atoms in the triazole ring can participate in hydrogen bonding, both as donors and acceptors, which affects the compound's solubility properties and interactions with biological systems. These nitrogen atoms can also coordinate with metals, potentially allowing the compound to act as a ligand in coordination chemistry applications.

The primary amine group (-NH2) in the ethylamine chain is likely to be protonated in the dihydrochloride salt form (-NH3+), significantly altering its reactivity compared to the free base. In its non-protonated form, this amine would be expected to undergo typical reactions such as:

  • Nucleophilic substitution reactions with electrophiles

  • Acylation to form amides

  • Reductive amination with aldehydes or ketones

  • Coordination with metal ions

The protonation state in the dihydrochloride salt would reduce the nucleophilicity of the amine, affecting its reactivity profile and potentially its interaction with biological targets. The pH-dependent behavior of this functional group is an important consideration for any biological or pharmacological studies involving this compound.

Synthesis and Preparation Methods

Salt Formation

The dihydrochloride salt is likely prepared by treating the free base 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine with hydrochloric acid in an appropriate solvent. Common solvents for this transformation include diethyl ether, ethanol, isopropanol, or mixtures thereof. The salt formation process typically involves:

  • Dissolution of the free base in an appropriate organic solvent

  • Addition of a solution of hydrogen chloride (often as a gas bubbled into the solution or as a concentrated solution)

  • Precipitation of the dihydrochloride salt

  • Filtration and purification of the salt product

The formation of the dihydrochloride salt provides several advantages over the free base form, including:

  • Improved water solubility, which can be beneficial for biological testing and formulation development

  • Enhanced stability, particularly against oxidation and other degradation pathways

  • Better handling properties, such as reduced hygroscopicity in some cases

  • Potentially improved bioavailability for pharmacological applications

  • More defined crystalline properties, which can be advantageous for characterization and quality control

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation of triazole derivatives. For structurally related compounds, such as various 2-(5-substituted-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochlorides, 1H NMR spectra typically show characteristic signals for different structural components .

In the 1H NMR spectrum of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride, one would expect to observe:

  • A singlet for the methyl group (CH3) attached to the triazole ring, likely around 3.8-4.0 ppm

  • A signal for the triazole ring proton, typically appearing as a singlet around 8.0-8.5 ppm

  • Signals for the ethylamine chain protons, with the methylene groups appearing as multiplets around 3.1-3.3 ppm

  • A broad signal for the protonated amine protons (-NH3+), typically appearing in the downfield region (7.5-8.5 ppm)

For related compounds such as 2-(5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, the ethylamine chain protons appear as multiplets at 3.35–3.26 ppm and 3.24–3.17 ppm . Similar chemical shift patterns might be expected for the target compound, with adjustments for the different substitution pattern on the triazole ring.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of organic compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. For 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, the expected [M+H]+ ion would appear at m/z 127.1, corresponding to the protonated molecular ion of the free base.

In related triazole derivatives, HRMS has been used to confirm molecular formulas with high precision. For example, compounds such as 2-(5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine have been characterized using ESI-HRMS, with observed values matching calculated values within 0.0001 Da . Similar precision would be expected for the analysis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride.

Biological and Pharmacological Properties

Related Compounds and Their Activities

Structurally related compounds have shown interesting pharmacological properties. For instance, some 2-(5-substituted-4H-1,2,4-triazol-3-yl)ethan-1-amine derivatives have demonstrated activity as agonists for trace amine-associated receptor 1 (TAAR1) . These compounds have shown efficacy in schizophrenia-related in vivo tests, such as MK-801-induced hyperactivity and spontaneous activity in rats .

The structural similarity between these active compounds and 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride suggests that the latter might also possess neuropsychiatric activity, though this would require specific experimental verification. The key structural difference lies in the substitution pattern on the triazole ring, which could significantly affect receptor binding and pharmacological properties.

Research Applications

Medicinal Chemistry

2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride and related triazole derivatives have potential applications in medicinal chemistry research. The triazole scaffold is found in numerous pharmaceutically active compounds, including antifungal drugs like fluconazole and voriconazole.

Potential research applications in medicinal chemistry include:

  • Development of novel neuropsychiatric agents, particularly targeting receptors such as TAAR1

  • Exploration as antimicrobial or antifungal agents

  • Investigation as enzyme inhibitors for various therapeutic targets

  • Use as pharmacological tools to study biological mechanisms

The dihydrochloride salt form would be particularly advantageous for medicinal chemistry research due to its improved solubility and handling properties compared to the free base.

Synthetic Applications

Beyond biological applications, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride could serve as a valuable building block in organic synthesis. The presence of both a triazole ring and a primary amine offers multiple points for further functionalization, enabling the creation of more complex molecules.

Potential synthetic applications include:

  • Use as an intermediate in the synthesis of more complex triazole derivatives

  • Incorporation into peptide-like structures through the primary amine

  • Development of conjugated systems for materials science applications

  • Preparation of labeled analogues for mechanistic studies

The reactivity of both the triazole ring and the amine functionality provides versatile opportunities for diverse chemical transformations.

Comparison with Structurally Related Compounds

Structural Analogues

Several structural analogues of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine have been reported in the literature, differing primarily in the substitution pattern on the triazole ring. These include:

CompoundKey Structural DifferenceSource
2-(5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amineAddition of 5-(4-Methoxyphenyl) group
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amineAddition of 5-(3-Methoxyphenyl) group
2-(5-(4-[Trifluoromethoxy]phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amineAddition of 5-(4-[Trifluoromethoxy]phenyl) group
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amineAddition of 5-bromo group

These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities. The addition of aromatic substituents at the 5-position of the triazole ring, as seen in many of these analogues, typically enhances lipophilicity and may alter binding interactions with biological targets.

Salt Form Variations

Different salt forms of triazole derivatives exhibit varying physicochemical properties. While this review focuses on the dihydrochloride salt of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, other potential salt forms could include:

  • Monohydrochloride salt

  • Sulfate salt

  • Phosphate salt

  • Other organic acid salts (e.g., acetate, citrate)

Each salt form would have distinct solubility, stability, and crystallinity properties, which could be advantageous for specific applications. The choice of salt form often depends on the intended use of the compound, with considerations for stability, solubility, and bioavailability playing important roles.

Research Gaps and Future Directions

Areas for Further Investigation

Given the limited specific information available on 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride, several research areas warrant further investigation:

  • Comprehensive physical and chemical characterization of the dihydrochloride salt

  • Development and optimization of synthetic routes for efficient preparation

  • Detailed spectroscopic analysis, including NMR, MS, IR, and UV-Vis studies

  • Crystal structure determination through X-ray crystallography

  • Stability studies under various conditions

  • Evaluation of biological activities, particularly those suggested by structurally related compounds

These investigations would provide a more complete understanding of the compound's properties and potential applications.

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